molecular formula C15H24Cl2N4O B1435964 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride CAS No. 1417359-22-8

5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride

Cat. No.: B1435964
CAS No.: 1417359-22-8
M. Wt: 347.3 g/mol
InChI Key: ONCAMUQURZRSLO-UHFFFAOYSA-N
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Description

5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride is a useful research compound. Its molecular formula is C15H24Cl2N4O and its molecular weight is 347.3 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been found to interact with cyclin-dependent kinase 2 (CDK2) and Aurora B enzymes, demonstrating inhibitory potency in the nanomolar range

Cellular Effects

The effects of 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of glutaminyl cyclase in Porphyromonas gingivalis, a keystone pathogen in periodontitis . This inhibition disrupts the pathogen’s ability to modulate host immune responses, highlighting the compound’s potential in treating bacterial infections.

Molecular Mechanism

At the molecular level, 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of CDK2 and Aurora B enzymes, binding to their active sites and preventing their normal function . This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapies. Additionally, the compound’s interaction with glutaminyl cyclase in Porphyromonas gingivalis involves binding to the enzyme’s active site, thereby blocking its catalytic activity .

Temporal Effects in Laboratory Settings

The stability and degradation of 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride over time have been studied extensively in laboratory settings. The compound has shown good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its inhibitory effects on target enzymes and cellular processes, suggesting its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride vary with dosage. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, some adverse effects have been observed, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage to balance therapeutic efficacy and safety.

Metabolic Pathways

5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and Aurora B, influencing their activity and downstream signaling pathways The compound’s metabolism also affects metabolic flux and metabolite levels, contributing to its overall biochemical effects

Transport and Distribution

The transport and distribution of 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride within cells and tissues are critical for its therapeutic efficacy. The compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, it localizes to specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues also influences its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine] dihydrochloride plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals facilitate its localization, ensuring that it reaches the appropriate sites of action within the cell.

Properties

IUPAC Name

cyclobutyl(spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O.2ClH/c20-14(11-2-1-3-11)19-9-4-12-13(18-10-17-12)15(19)5-7-16-8-6-15;;/h10-11,16H,1-9H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCAMUQURZRSLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC3=C(C24CCNCC4)N=CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 3
5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 4
Reactant of Route 4
5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 5
5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride
Reactant of Route 6
5-(Cyclobutylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.